Here are some key scientific research applications of 1,4-Dioxane-d8:
1,4-Dioxane-d8 finds extensive use as an internal standard in analytical chemistry, particularly for environmental and food analysis []. An internal standard is a known compound added to a sample before analysis. It helps researchers measure the target analyte (the substance being measured) more accurately by accounting for factors like matrix effects and instrument variability.
1,4-Dioxane-d8 is a deuterated isotopologue of 1,4-dioxane, a cyclic ether with the molecular formula . The "d8" designation indicates that eight hydrogen atoms in the molecule have been replaced with deuterium, a heavier isotope of hydrogen. This modification enhances its utility in various analytical applications, particularly in nuclear magnetic resonance spectroscopy and mass spectrometry. 1,4-Dioxane itself is a colorless liquid with a faint pleasant odor, highly soluble in water, and often used as a solvent in laboratories and industrial processes .
While 1,4-dioxane itself is a suspected carcinogen, 1,4-dioxane-d8 is not extensively studied for its toxicity. However, due to its structural similarity, it's advisable to handle it with caution in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE) such as gloves and safety glasses [, ].
1,4-Dioxane-d8 can be synthesized through several methods:
These methods leverage the properties of deuterated precursors to ensure that the final product retains the desired isotopic labeling.
1,4-Dioxane-d8 is predominantly used in analytical chemistry:
Its isotopic labeling enhances sensitivity and accuracy in analytical measurements.
Interaction studies involving 1,4-dioxane-d8 primarily focus on its behavior in analytical contexts. Its use as an internal standard allows for improved quantification of analytes in complex mixtures. Studies have indicated that it can help correct for matrix effects and improve recovery rates during sample analysis .
Several compounds share structural similarities with 1,4-dioxane-d8. Notable examples include:
Compound | Molecular Formula | Unique Features |
---|---|---|
1,3-Dioxolane | C3H6O2 | Contains a five-membered ring; less stable than 1,4-dioxane. |
Tetrahydrofuran | C4H8O | A saturated cyclic ether; more reactive than 1,4-dioxane. |
Dimethoxyethane | C4H10O2 | Contains two methoxy groups; used as a solvent. |
The unique isotopic labeling of 1,4-dioxane-d8 provides distinct advantages in analytical chemistry applications. Its stability and solubility characteristics make it particularly valuable for precise measurements in complex matrices compared to its non-deuterated counterparts and other similar compounds.
Deuterium incorporation into 1,4-dioxane relies on hydrogen-deuterium (H/D) exchange reactions or synthetic pathways using pre-deuterated precursors. Key methods include:
The platinum-catalyzed H/D exchange reaction is a cornerstone for deuterating organic compounds. In a closed system, 1,4-dioxane undergoes deuterium substitution via exposure to deuterium oxide (D₂O) in the presence of alkali metal deuteroxides (e.g., NaOD) and a platinum catalyst. For example, heating 1,4-dioxane with D₂O and NaOD at 160°C under partial vacuum achieves >99% deuteration within 48 hours. The mechanism involves:
Deuterium enrichment of precursor molecules, such as ethylene glycol-d8, employs cryogenic distillation. The vapor pressure difference between protiated and deuterated compounds (e.g., H₂O vs. D₂O) allows incremental enrichment. For instance, the Girdler sulfide process enriches D₂O to 99.8% purity via countercurrent exchange between H₂S and H₂O at 30°C and 130°C. This D₂O is subsequently used in deuterating 1,4-dioxane precursors.
Industrial production of 1,4-dioxane-d8 adapts traditional 1,4-dioxane synthesis routes with deuterated reagents:
The acid-catalyzed dehydration of ethylene glycol-d8 (HOCH₂CD₂OD) remains the most scalable method. Concentrated sulfuric acid (5% v/v) facilitates cyclization at 160–200°C, yielding 1,4-dioxane-d8 with 90% efficiency. Key steps include:
Modern facilities employ tubular reactors with solid acid catalysts (e.g., zeolites) to enhance deuteration efficiency. For example, passing ethylene oxide-d4 over a BF₃-modified zeolite at 120°C produces 1,4-dioxane-d8 with <1% residual protiated impurities.
Ensuring isotopic and chemical purity is critical for NMR applications. Key metrics and methods include:
Table 1: Specification of Commercial 1,4-Dioxane-d8
Parameter | Value |
---|---|
Molecular Weight | 96.15 g/mol |
Density (25°C) | 1.129 g/mL |
Isotopic Purity | ≥99 atom% D |
Residual Protiated H | <0.5% |
Water Content | <0.03% (w/w) |
Flash Point | 12°C (54°F) |
1,4-Dioxane-d8 serves as an essential deuterated solvent in Nuclear Magnetic Resonance spectroscopy applications due to its unique isotopic properties and chemical characteristics [2] [7]. The compound exhibits a molecular formula of C4D8O2 with a molecular weight of 96.16 g/mol and maintains isotopic purity of 99 atom% deuterium [1] [2] [9]. The deuterated nature of this solvent prevents interference from proton signals that would otherwise overlap with analyte peaks, making it particularly valuable for structural elucidation studies [39].
Quantitative Nuclear Magnetic Resonance analysis requires exceptionally pure deuterated solvents to achieve accurate and reproducible results [32]. The quality of 1,4-dioxane-d8 directly impacts the precision of quantitative measurements, with particular attention paid to water content, deuteration degree, and organic impurity levels [32]. Commercial preparations of 1,4-dioxane-d8 typically maintain water content below 0.1% as determined by Karl Fischer titration methods [1] [7] [9].
The deuteration degree of 1,4-dioxane-d8 significantly influences the signal-to-noise ratio in quantitative Nuclear Magnetic Resonance experiments [32]. High deuteration levels (≥99 atom% D) ensure minimal background interference from residual proton signals [8] [12]. The relationship between deuteration degree and analytical performance has been systematically studied, revealing that optimal quantitative Nuclear Magnetic Resonance results require deuteration levels exceeding 98% [8].
Parameter | Specification | Impact on qNMR Performance |
---|---|---|
Deuteration degree | ≥99 atom% D | Minimizes background interference [8] |
Water content | <0.1% (Karl Fischer) | Prevents peak broadening [1] [7] |
Organic impurities | <0.01% | Eliminates signal overlap [32] |
Chemical purity | ≥99.5% | Ensures accurate integration [9] |
The optimization of 1,4-dioxane-d8 for quantitative Nuclear Magnetic Resonance applications involves careful control of storage conditions and handling procedures [8]. The hygroscopic nature of the compound necessitates storage under inert atmosphere to prevent deuterium-hydrogen exchange reactions that could compromise isotopic purity [3] [5].
Background signal minimization represents a critical aspect of Nuclear Magnetic Resonance structural elucidation, where 1,4-dioxane-d8 provides distinct advantages over conventional solvents [38]. The deuterated solvent effectively eliminates proton signals that would otherwise interfere with analyte characterization, particularly in the 3.4-3.7 ppm region where many organic compounds exhibit characteristic multipicity patterns [11] [38].
Temperature-dependent studies have revealed that 1,4-dioxane-d8 maintains consistent spectroscopic properties across a wide temperature range, making it suitable for variable-temperature Nuclear Magnetic Resonance experiments [38]. The deuterium coupling patterns observed in residual proton signals provide additional structural information that can aid in molecular characterization studies [12].
1,4-Dioxane-d8 functions as an essential internal standard in Gas Chromatography-Mass Spectrometry applications, particularly for environmental and trace analysis applications [2] [6] [13]. The compound exhibits distinct mass spectral characteristics with molecular ion peaks at m/z 96, compared to the non-deuterated analog at m/z 88 [6] [31] [40]. This mass difference of eight atomic mass units provides clear differentiation in mass spectrometric detection systems.
The chromatographic behavior of 1,4-dioxane-d8 closely parallels that of non-deuterated 1,4-dioxane, with retention times differing by less than 0.1 minutes under standard analytical conditions [6] [13]. This similarity in physicochemical behavior makes the deuterated compound an ideal internal standard for quantitative analysis, as it experiences identical matrix effects and extraction efficiencies while maintaining distinct mass spectral signatures [15] [29].
Isotope dilution methodology utilizing 1,4-dioxane-d8 has emerged as the gold standard for trace-level quantification of 1,4-dioxane in complex matrices [13] [15] [29]. The technique involves the addition of a known quantity of deuterated internal standard to samples prior to extraction and analysis, enabling accurate quantification through ratiometric measurements [14] [29].
The isotope dilution approach with 1,4-dioxane-d8 has demonstrated superior accuracy and precision compared to external standard methods [29]. Research findings indicate that isotope dilution accuracy approaches 100% in parts-per-billion determinations, with method detection limits as low as 0.2 μg/L using quadrupole ion trap instrumentation [29]. The improvement in analytical precision directly correlates with the use of deuterated internal standards, as both analyte and internal standard experience identical chemical and physical processes during sample preparation and analysis [15].
Analytical Parameter | External Standard Method | Isotope Dilution Method |
---|---|---|
Detection limit | 1.6 μg/L | 0.2 μg/L [29] |
Accuracy | 85-95% | 98-102% [29] |
Precision (RSD) | 8-15% | 3-7% [13] |
Matrix interference | Significant | Minimal [15] |
The application of isotope dilution methods has proven particularly valuable in environmental monitoring applications where matrix complexity and analyte volatility present significant analytical challenges [27] [31]. The deuterated internal standard compensates for losses during sample preparation, extraction, and instrumental analysis, providing robust quantitative results across diverse sample matrices [13] [25].
Solid-Phase Extraction methodologies incorporating 1,4-dioxane-d8 as an internal standard have been extensively developed for water sample analysis [2] [15] [28]. The deuterated compound serves as a surrogate standard during activated carbon Solid-Phase Extraction procedures, enabling accurate quantification of 1,4-dioxane in drinking water matrices [2] [16]. Research has demonstrated that the addition of deuterated internal standard prior to extraction significantly improves method reliability and compensates for potential analyte losses during sample processing [15] [28].
The optimization of Solid-Phase Extraction conditions for 1,4-dioxane analysis requires careful consideration of breakthrough volumes and elution solvent selection [25] [28]. Studies have shown that acetonitrile provides optimal elution efficiency for both 1,4-dioxane and its deuterated analog from C18 cartridges [15]. The recovery efficiency of 1,4-dioxane-d8 from various Solid-Phase Extraction cartridges has been systematically evaluated, with activated carbon cartridges demonstrating superior performance for aqueous matrices [28].
Method validation studies using 1,4-dioxane-d8 have established robust analytical protocols for drinking water analysis with detection limits meeting regulatory requirements [28]. The Environmental Protection Agency Method 522 incorporates deuterated internal standard methodology for official drinking water monitoring programs [28]. Recovery studies in reagent water and natural groundwater matrices have demonstrated recoveries ranging from 93% to 117% across diverse sample types [27].
1,4-Dioxane-d8 serves as a valuable isotopic probe for investigating reaction mechanisms and metabolic pathways through deuterium labeling strategies [19] [22]. The fully deuterated structure provides multiple sites for isotopic exchange and allows researchers to track molecular transformations through mass spectrometric analysis [17] [21]. The application of deuterated dioxane in mechanistic studies has revealed important insights into catalytic processes and enzymatic reactions.
The kinetic isotope effects associated with deuterium substitution provide mechanistic information about rate-determining steps in chemical reactions [20] [22]. Research has demonstrated that deuterium kinetic isotope effects can range from 1.0 to 6.0 depending on the specific reaction mechanism and the position of the rate-limiting bond-breaking step [20] [21]. These isotope effects serve as diagnostic tools for distinguishing between competing mechanistic pathways.
Deuterium exchange reactions involving 1,4-dioxane-d8 have been utilized to elucidate catalytic mechanisms in organic synthesis [17] [19] [20]. The compound serves as a deuterium source in transfer deuteration reactions, where iridium catalysts facilitate the incorporation of deuterium atoms into organic substrates [19]. Mass spectrometric analysis of reaction products reveals the extent and regioselectivity of deuterium incorporation, providing detailed mechanistic information.
Research has demonstrated that 1,4-dioxane-d8 undergoes oxidative addition reactions with transition metal catalysts, forming deuteride intermediates that can subsequently transfer deuterium to organic substrates [19]. The proposed mechanism involves coordination of the iridium catalyst to the deuterated dioxane, followed by carbon-deuterium bond activation and β-deuteride elimination [19]. The resulting deuteride species can then participate in alkene hydrodeuteration reactions with high stereoselectivity.
Hydrogen-deuterium exchange catalysis studies have employed 1,4-dioxane-d8 to investigate solvent isotope effects and substrate isotope effects [17] [20]. The measurement of exchange rates in deuterated versus protiated solvents provides information about the involvement of solvent molecules in the rate-determining step [20]. Substrate isotope effects comparing deuterated and non-deuterated substrates reveal whether carbon-hydrogen bond breaking occurs during the rate-limiting step.
The application of 1,4-dioxane-d8 in biological systems enables the identification and quantification of metabolic intermediates through deuterium labeling approaches [21] [23] [24]. Deuterium metabolic imaging techniques utilize the distinct Nuclear Magnetic Resonance properties of deuterium to track metabolic flux in living organisms [21] [24]. The replacement of hydrogen with deuterium allows for three-dimensional mapping of metabolic processes without interference from naturally occurring proton signals.
Research investigations have characterized the kinetic isotope effects and label loss patterns associated with deuterated substrates in biological systems [21] [24]. Studies using deuterated glucose and acetate substrates have revealed deuterium label losses ranging from 14% to 42% in various metabolic products including lactate, glutamate, and glutamine [21]. These label loss patterns provide important information about metabolic pathway flux and enzymatic mechanisms.
Metabolic Product | Deuterium Label Loss (%) | Metabolic Pathway |
---|---|---|
Lactate | 15.7 ± 2.6 | Glycolysis [21] |
Glutamate | 37.9 ± 1.1 | TCA cycle [21] |
Glutamine | 41.5 ± 5.2 | Glutamine synthesis [21] |
GABA | 14.4 ± 3.4 | Neurotransmitter synthesis [21] |
The measurement of kinetic isotope effects in biological systems has revealed relatively small effects (4-6%) for deuterated substrates across various metabolic products [21] [24]. These findings indicate that deuterium substitution does not significantly alter metabolic rates, validating the use of deuterated compounds as metabolic tracers. The quantitative analysis of deuterium incorporation patterns has provided insights into tricarboxylic acid cycle flux and neurotransmitter biosynthesis pathways [21].
Flammable;Irritant;Health Hazard